molecular formula C10H10BrF3O B2850243 1-(Bromomethyl)-3-(3,3,3-trifluoropropoxy)benzene CAS No. 1342516-13-5

1-(Bromomethyl)-3-(3,3,3-trifluoropropoxy)benzene

Cat. No.: B2850243
CAS No.: 1342516-13-5
M. Wt: 283.088
InChI Key: DURZQYJXSDREEW-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-3-(3,3,3-trifluoropropoxy)benzene is an organic compound characterized by a benzene ring substituted with a bromomethyl group and a trifluoropropoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-3-(3,3,3-trifluoropropoxy)benzene can be synthesized through a multi-step process involving the following key steps:

    Etherification: The trifluoropropoxy group can be introduced via an etherification reaction. This involves reacting the brominated benzene derivative with 3,3,3-trifluoropropanol in the presence of a base such as potassium carbonate (K2CO3) to form the desired ether linkage.

Industrial Production Methods: Industrial production of this compound typically involves optimizing the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-3-(3,3,3-trifluoropropoxy)benzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

    Oxidation: The compound can undergo oxidation reactions, particularly at the bromomethyl group, to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the trifluoropropoxy group, potentially leading to the formation of hydroxy derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products:

    Nucleophilic Substitution: Formation of azides, thiocyanates, or ethers depending on the nucleophile used.

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of hydroxy derivatives or alcohols.

Scientific Research Applications

1-(Bromomethyl)-3-(3,3,3-trifluoropropoxy)benzene has several scientific research applications, including:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicinal Chemistry:

    Materials Science: Utilized in the synthesis of novel materials with specific properties, such as fluorinated polymers and advanced coatings.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-3-(3,3,3-trifluoropropoxy)benzene depends on the specific reactions it undergoes. For example:

    Nucleophilic Substitution: The bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center and form new bonds.

    Oxidation: The bromomethyl group can be oxidized to form aldehydes or carboxylic acids, involving electron transfer processes.

    Reduction: The trifluoropropoxy group can be reduced to form hydroxy derivatives, involving the addition of hydrogen atoms.

Comparison with Similar Compounds

1-(Bromomethyl)-3-(3,3,3-trifluoropropoxy)benzene can be compared with similar compounds such as:

    1-(Bromomethyl)-3-(trifluoromethoxy)benzene: Similar structure but with a trifluoromethoxy group instead of a trifluoropropoxy group. The longer chain in the trifluoropropoxy group may impart different physical and chemical properties.

    1-(Chloromethyl)-3-(3,3,3-trifluoropropoxy)benzene: Similar structure but with a chloromethyl group instead of a bromomethyl group. The bromomethyl group is generally more reactive in nucleophilic substitution reactions compared to the chloromethyl group.

Properties

IUPAC Name

1-(bromomethyl)-3-(3,3,3-trifluoropropoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrF3O/c11-7-8-2-1-3-9(6-8)15-5-4-10(12,13)14/h1-3,6H,4-5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DURZQYJXSDREEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCCC(F)(F)F)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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